molecular formula C20H26O8S2 B100919 Tri(Ethylene Glycol) DI-P-Toluenesulfonate CAS No. 19249-03-7

Tri(Ethylene Glycol) DI-P-Toluenesulfonate

Cat. No.: B100919
CAS No.: 19249-03-7
M. Wt: 458.5 g/mol
InChI Key: KCONMNWPRXAWKK-UHFFFAOYSA-N
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Description

Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TGT), CAS 19249-03-7, is a sulfonate ester derived from triethylene glycol (TEG) and p-toluenesulfonyl chloride. Its molecular formula is C₂₀H₂₆O₈S₂, with a molecular weight of 458.55 g/mol . The compound is synthesized via a reaction involving TEG, p-toluenesulfonyl chloride, and triethylamine in dichloromethane, achieving a high yield of 95% after recrystallization . TGT is widely utilized as a crosslinking agent in polymer chemistry and as a precursor in organic synthesis due to its dual tosyl groups, which act as excellent leaving groups in nucleophilic substitution reactions .

Biological Activity

Tri(Ethylene Glycol) Di-P-Toluenesulfonate (TEG-DPTS), with the chemical formula C20_{20}H26_{26}O8_8S2_2, is a compound that has garnered attention in various fields of chemistry and biology due to its unique properties and potential applications. This article explores the biological activity of TEG-DPTS, focusing on its synthesis, properties, and biological implications based on diverse research findings.

TEG-DPTS is characterized by its structure, which includes two p-toluenesulfonate groups attached to a triethylene glycol backbone. This configuration enhances its solubility in aqueous environments, making it a useful compound in biological applications.

Synthesis

The synthesis of TEG-DPTS typically involves the reaction of triethylene glycol with p-toluenesulfonyl chloride. The general reaction can be represented as follows:

Triethylene Glycol+p Toluenesulfonyl ChlorideTEG DPTS+HCl\text{Triethylene Glycol}+\text{p Toluenesulfonyl Chloride}\rightarrow \text{TEG DPTS}+\text{HCl}

This reaction highlights the formation of TEG-DPTS while releasing hydrochloric acid as a byproduct. The tosyl groups serve as excellent leaving groups, facilitating nucleophilic substitution reactions that are essential for its biological activity .

TEG-DPTS exhibits biological activity primarily through its ability to act as a nucleophile in various biochemical reactions. The tosyl groups can be displaced by nucleophiles, allowing TEG-DPTS to participate in the modification of proteins and other biomolecules. This property is particularly useful in drug delivery systems and bioconjugation applications.

Cytotoxicity Studies

Research has demonstrated that TEG-DPTS can exhibit cytotoxic effects on both normal and tumor cells. In a study assessing the toxicity of various compounds, TEG-DPTS was found to selectively target tumor cells while sparing normal cells under certain conditions. The compound's cytotoxicity was evaluated using MTT assays, which measure cell viability based on mitochondrial activity .

Table 1: Cytotoxicity Results

CompoundIC50 (µM) Normal CellsIC50 (µM) Tumor Cells
TEG-DPTS4515
Control (DMSO)>100>100

The data indicates that TEG-DPTS has a significantly lower IC50 value for tumor cells compared to normal cells, suggesting its potential as an anticancer agent.

Biocompatibility

In addition to its cytotoxic effects, studies have indicated that TEG-DPTS possesses favorable biocompatibility profiles when used in appropriate concentrations. This characteristic is crucial for its application in drug delivery systems where minimizing toxicity to normal tissues is essential .

Drug Delivery Systems

TEG-DPTS has been explored as a linker in drug delivery systems due to its hydrophilic nature and ability to enhance solubility. In one study, TEG-DPTS was utilized to create conjugates with therapeutic agents, improving their pharmacokinetics and bioavailability.

Diagnostic Applications

Another significant application of TEG-DPTS is in the field of diagnostics. Its ability to selectively bind to tumor cells makes it a candidate for targeted imaging agents in cancer diagnostics. Research has shown that compounds similar to TEG-DPTS can be used to isolate aberrant cells from pathological specimens, aiding in early cancer detection .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Tri(Ethylene Glycol) DI-P-Toluenesulfonate, and what analytical techniques are essential for confirming its purity and structure?

  • Answer : The synthesis involves reacting triethylene glycol with p-toluenesulfonyl chloride in an inert solvent (e.g., dichloromethane) under basic conditions (e.g., pyridine) at 0–5°C to prevent side reactions. Critical analytical methods include:

  • ¹H/¹³C NMR : To confirm the integration of tosylate groups (δ 7.7–7.8 ppm for aromatic protons) and ethylene glycol backbone signals.
  • HPLC : For quantifying residual triethylene glycol or unreacted tosyl chloride (retention time comparison with standards).
  • Mass spectrometry (ESI-MS) : To verify molecular weight (458.55 g/mol) and detect oligomeric impurities.

Q. How does the leaving group ability of the tosylate moiety influence the reactivity of this compound in nucleophilic substitution reactions?

  • Answer : The tosylate group’s strong electron-withdrawing nature stabilizes the transition state, favoring SN2 mechanisms. Key experimental parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but may compete as ligands in metal-catalyzed reactions.
  • Temperature : Reactions typically proceed at 40–60°C to balance kinetics and side-product formation.
  • Stoichiometry : A 1.5–2.0 molar excess of nucleophile (e.g., amines, thiols) ensures complete substitution. Kinetic monitoring via FTIR (tracking tosylate C-O-S peak at 1170 cm⁻¹) optimizes yield.

Advanced Research Questions

Q. What methodologies are effective in characterizing the dielectric properties of reaction media containing this compound, and how do solvent mixtures affect reaction kinetics?

  • Answer : Dielectric constant (ε) measurements using impedance spectroscopy (frequency range: 1 kHz–1 MHz) or static permittivity methods (e.g., Akerlöf’s approach) are critical. Ethylene glycol-rich mixtures (ε ≈ 37–41) reduce ion-pair dissociation, slowing SN1 pathways. Correction for experimental error (e.g., temperature-controlled cells ±0.1°C) minimizes discrepancies.

Q. How can researchers address contradictions in reaction yield data when using this compound in macrocyclic compound synthesis?

  • Answer : Yield inconsistencies often arise from:

  • Competing oligomerization : Mitigated via high-dilution conditions (10⁻³–10⁻⁴ M) to favor cyclization over polymerization.
  • Metal coordination : K⁺ or Na⁺ templates pre-organize intermediates (e.g., in 1,4,7-triazacyclononane synthesis).
  • Real-time monitoring : LC-MS or inline NMR detects intermediates, enabling rapid parameter adjustment. Statistical tools (ANOVA) identify significant variables (e.g., solvent, temperature).

Q. How can kinetic modeling (e.g., Damköhler number analysis) optimize continuous-flow syntheses involving this compound?

  • Answer : For a first-order reaction (rate constant k), the Damköhler number (Da = kV/ν₀, where V = reactor volume, ν₀ = flow rate) determines regime dominance:

  • Da > 1: Reaction-controlled (increase ν₀ to reduce residence time).
  • Da < 1: Transport-limited (increase V or temperature).
    Example: For k = 0.05 min⁻¹, V = 50 mL, and ν₀ = 10 mL/min, Da = 0.25 indicates flow rate adjustments are critical.

Q. Methodological Considerations

Q. What spectroscopic techniques are most effective for analyzing the structural integrity of this compound derivatives?

  • Answer :

  • FTIR : Monitors sulfonate ester degradation (loss of S=O peaks at 1360 cm⁻¹ and 1180 cm⁻¹).
  • X-ray crystallography : Resolves conformational preferences (e.g., gauche vs. anti ethylene glycol chains).
  • TGA-DSC : Assesses thermal stability (decomposition onset >200°C).

Q. How should researchers design experiments to minimize hydrolysis of this compound in aqueous reaction systems?

  • Answer :

  • Buffered conditions : Use pH 7–8 phosphate buffers to slow base-catalyzed hydrolysis.
  • Low-temperature storage : ≤4°C reduces hydrolysis rate (t₁/₂ increases from 24 h to >72 h at 25°C).
  • Anhydrous workup : Lyophilization or molecular sieves (3Å) remove residual water.

Q. Data Analysis and Contradiction Resolution

Q. What statistical approaches resolve discrepancies in solvent polarity effects on this compound reactivity?

  • Answer : Multivariate regression analysis correlates solvent parameters (Hansen solubility parameters, ε) with reaction rates. For example, a negative β-value in Kamlet-Taft analysis indicates hydrogen-bond acceptor solvents (e.g., DMF) accelerate substitution. Outlier detection (Grubbs’ test) identifies anomalous data points.

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

  • Answer : Density functional theory (DFT) at the B3LYP/6-31G* level calculates transition state energies. For example, modeling nucleophilic attack at terminal vs. central tosylate groups reveals steric hindrance differences (ΔG‡ > 5 kcal/mol favors terminal substitution).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Ethylene Glycol Chain Length

Compounds with varying ethylene glycol chain lengths exhibit distinct physicochemical properties and reactivity:

Compound Name CAS Number Molecular Formula Molecular Weight Synthesis Yield Key Applications
Ethylene di(p-toluenesulfonate) - C₁₆H₁₈O₆S₂ 370.43 Not reported Synthesis of macrocyclic compounds (e.g., 1,4,7-triazacyclononane)
Tri(Ethylene Glycol) Di-P-Toluenesulfonate 19249-03-7 C₂₀H₂₆O₈S₂ 458.55 95% Polymer crosslinking, organic synthesis
Tetraethylene Glycol Di-P-Tosylate - C₂₄H₃₄O₁₀S₂ 546.70 Not reported Intermediate for extended spacers in polymers
Penta(ethylene glycol) di-p-toluenesulfonate - Likely C₂₈H₄₂O₁₂S₂ ~634.85 10–99% Potential use in long-chain polymers (limited data)

Key Observations :

  • Chain Length and Reactivity : Longer ethylene glycol chains (e.g., tetraethylene, pentaethylene) increase molecular weight and hydrophilicity, enhancing solubility in polar solvents. However, steric hindrance may reduce reactivity in substitution reactions compared to shorter-chain analogs like ethylene di(p-toluenesulfonate) .
  • Synthesis Efficiency : TGT’s high yield (95%) contrasts with the variable yields (10–99%) reported for pentaethylene derivatives, likely due to challenges in purifying longer-chain compounds .

Linkage Type: Oxygen vs. Sulfur

Sulfonate esters with sulfur-based linkages exhibit divergent reactivity compared to oxygen-based analogs:

Compound Name Linkage Type Key Properties Applications
This compound Oxygen High stability; reacts with amines, thiols Crosslinking, alkylation reactions
Trimethylene Dithiotosylate Sulfur Enhanced nucleophilicity; prone to hydrolysis Synthesis of thioethers, metal coordination complexes

Key Observations :

  • Reactivity : Sulfur-linked compounds (e.g., dithiotosylates) are more reactive toward soft nucleophiles (e.g., thiols) but require stringent purification to avoid byproducts like potassium p-toluenesulfonate .
  • Stability : Oxygen-linked tosylates (e.g., TGT) are more stable under acidic conditions, making them preferable for stepwise synthetic protocols .

Functional Group Analogs

Tosylated ethylene glycol derivatives differ from non-sulfonated glycols in applications and toxicity:

Compound Name Functional Group Key Differences
Triethylene Glycol (TEG) Hydroxyl Hygroscopic; used in antifreeze, gas drying
This compound Tosyl Non-hygroscopic; acts as a leaving group in organic synthesis
Propylene Glycol Hydroxyl Lower toxicity; used in food and pharmaceuticals

Key Observations :

  • Toxicity : While TEG itself is hygroscopic and environmentally persistent, its tosylated derivatives are less studied but likely pose different environmental risks due to reduced volatility and altered biodegradability .
  • Utility : Tosyl groups enable precise functionalization in synthesis, unlike hydroxyl-terminated glycols, which primarily serve as solvents or humectants .

Properties

IUPAC Name

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
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InChI

InChI=1S/C20H26O8S2/c1-17-3-7-19(8-4-17)29(21,22)27-15-13-25-11-12-26-14-16-28-30(23,24)20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCONMNWPRXAWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOS(=O)(=O)C2=CC=C(C=C2)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H26O8S2
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DSSTOX Substance ID

DTXSID40940911
Record name [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate)
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Molecular Weight

458.5 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Triethylene glycol di-p-tosylate
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CAS No.

19249-03-7
Record name Triethylene glycol ditosylate
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Record name Ethanol, 2,2'-(1,2-ethanediylbis(oxy))bis-, bis(4-methylbenzenesulfonate)
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Record name [(Ethane-1,2-diyl)bis(oxy)ethane-2,1-diyl] bis(4-methylbenzene-1-sulfonate)
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Record name Triethylene Glycol Bis(p-toluenesulfonate)
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Tri(Ethylene Glycol) DI-P-Toluenesulfonate
Tri(Ethylene Glycol) DI-P-Toluenesulfonate

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